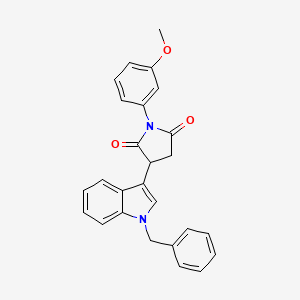![molecular formula C18H16FN3O2 B11565770 N'-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B11565770.png)
N'-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site . Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- 1-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is unique due to its specific structural features, including the fluorophenyl group and the pyrrolidine ring
Eigenschaften
Molekularformel |
C18H16FN3O2 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c19-15-8-6-13(7-9-15)11-20-21-18(24)14-10-17(23)22(12-14)16-4-2-1-3-5-16/h1-9,11,14H,10,12H2,(H,21,24)/b20-11+ |
InChI-Schlüssel |
TVXWSWIZGKAOPQ-RGVLZGJSSA-N |
Isomerische SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11565688.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11565704.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11565705.png)

![Malonic bis[N'-(9-anthrylmethylene)hydrazide]](/img/structure/B11565720.png)

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565729.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11565732.png)
![1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one](/img/structure/B11565734.png)
![2-bromo-N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11565738.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11565748.png)
![N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565761.png)
![N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11565762.png)
